di(1H-indol-2-yl)methanone

Catalog No.
S3350595
CAS No.
200706-56-5
M.F
C17H12N2O
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di(1H-indol-2-yl)methanone

CAS Number

200706-56-5

Product Name

di(1H-indol-2-yl)methanone

IUPAC Name

bis(1H-indol-2-yl)methanone

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C17H12N2O/c20-17(15-9-11-5-1-3-7-13(11)18-15)16-10-12-6-2-4-8-14(12)19-16/h1-10,18-19H

InChI Key

GQJIQKLWZMQQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4N3

Di(1H-indol-2-yl)methanone, also known as bis(1H-indol-2-yl)methanone, is a compound characterized by its unique structure that features two indole units linked by a carbonyl group. Its molecular formula is C17H12N2OC_{17}H_{12}N_{2}O, and it has a molecular weight of 260.29 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the biological activity associated with indole derivatives, which are integral to many natural and synthetic bioactive compounds .

  • Oxidation: The compound can be oxidized to yield oxo derivatives, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to various substituted derivatives when reacted with halogens or nitrating agents under acidic conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideAnhydrous conditions
SubstitutionHalogens, nitrating agentsAcidic medium

The products formed from these reactions depend on the specific reagents and conditions employed.

Di(1H-indol-2-yl)methanone exhibits promising biological activities, including:

  • Antiviral Properties: Research indicates that certain indole derivatives possess antiviral effects, making this compound a candidate for further investigation in antiviral drug development.
  • Anticancer Activity: Studies have shown that di(1H-indol-2-yl)methanone may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Effects: The compound has been explored for its potential antimicrobial properties against various pathogens .

The synthesis of di(1H-indol-2-yl)methanone typically involves the reaction of indole derivatives with carbonyl compounds under controlled conditions. One common method is the condensation of indole with benzaldehyde in the presence of an acid catalyst. This reaction can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .

General Synthetic Route

  • Condensation Reaction: Indole is reacted with a carbonyl compound (e.g., benzaldehyde) using an acid catalyst.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Di(1H-indol-2-yl)methanone has several applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex indole derivatives that have therapeutic potential.
  • Agricultural Chemistry: The compound is also investigated for use in agrochemicals due to its biological activity.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Research on di(1H-indol-2-yl)methanone has focused on its interactions with various biological targets. These studies aim to elucidate the mechanism of action, particularly how it modulates enzyme activity and receptor interactions relevant to disease processes. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .

Several compounds share structural similarities with di(1H-indol-2-yl)methanone, each exhibiting unique properties and biological activities:

Compound NameStructure FeaturesUnique Properties
5-MethoxyindoleContains a methoxy group at the 5-positionExhibits strong binding affinity to melatonin receptors
Indole-3-carboxylic acidCarboxylic acid group at the 3-positionKnown for its role in plant metabolism
3-Indolylacetic acidAcetic acid moiety attached to the indole ringPlant growth regulator

These compounds highlight the diversity within the indole family while emphasizing the unique structural characteristics of di(1H-indol-2-yl)methanone that contribute to its distinct biological activities.

The direct carbonylation of indole derivatives at the 2-position remains a cornerstone for synthesizing di(1H-indol-2-yl)methanone frameworks. A prominent method involves iodine-potassium carbonate (I₂/K₂CO₃) systems in methanol, which facilitate the formation of 2-acylindoles via electrophilic substitution. For instance, the reaction of N-Boc-protected indole precursors with benzaldehyde derivatives under I₂/K₂CO₃ catalysis at 60°C yields 2-benzoylindoles in up to 91% efficiency [1]. The system’s versatility is demonstrated by its compatibility with diverse aldehydes, including aromatic and heteroaromatic substrates (Table 1).

Table 1: Yields of 2-Acylindoles Synthesized via I₂/K₂CO₃ Catalysis

SubstrateProductYield (%)
Benzaldehyde2-Benzoylindole91 [1]
p-Methoxybenzaldehyde2-(4-Methoxybenzoyl)indole72 [1]
Furan-2-carbaldehyde2-(Furan-2-yl)indole79 [1]

The mechanism proceeds through iodine-mediated activation of the aldehyde, followed by nucleophilic attack by indole at the 2-position. Potassium carbonate acts as a base, neutralizing hydrogen iodide byproducts and driving the reaction to completion [1]. Notably, this method is scalable: a gram-scale synthesis of 2-benzoylindole (2a) achieved 91% yield without compromising efficiency, highlighting its industrial potential [1].

Novel Green Chemistry Approaches in Bis-Indole Synthesis

Recent efforts to minimize environmental impact have led to the development of water-based, catalyst-driven protocols for bis-indole synthesis. Taurine, a biocompatible β-amino sulfonic acid, has emerged as an effective catalyst for constructing 3,3′-bis(indolyl)methanes (BIMs) in aqueous media under ultrasonication [2]. While this method primarily targets 3,3′-BIMs, its principles are adaptable to 2,2′-di(1H-indolyl)methanone derivatives.

In a representative procedure, indole reacts with aldehydes in water at 50°C under taurine catalysis (20 mol%), yielding BIMs in 59–90% efficiency [2]. The zwitterionic nature of taurine activates both the aldehyde electrophile and indole nucleophile, enabling a bifunctional catalytic cycle (Scheme 1). Ultrasonication further enhances reaction rates by improving mass transfer and reducing aggregation.

Scheme 1: Proposed Mechanism for Taurine-Catalyzed BIM Synthesis [2]

  • Taurine activates the aldehyde via hydrogen bonding.
  • Indole attacks the activated carbonyl, forming a hemiaminal intermediate.
  • Dehydration generates a benzylidene-indole intermediate.
  • A second indole coupling and tautomerization yield the bis-indole product.

Although optimized for 3,3′-BIMs, replacing aldehydes with ketones and adjusting reaction parameters could extend this methodology to 2,2′-methanone derivatives.

Palladium-Mediated Cross-Coupling Strategies for Scaffold Diversification

Palladium catalysis plays a nuanced role in functionalizing di(1H-indol-2-yl)methanone scaffolds, particularly in hydrogenation and deprotection steps. In the synthesis of 2-benzoylindole derivatives, palladium on carbon (Pd/C) facilitates the hydrogenolysis of N-Boc-protected intermediates under mild conditions [1]. For example, hydrogenation of (E)-2’-tert-butyloxycarbonylamino-chalcone precursors with Pd/C (10 wt%) in methanol quantitatively removes Boc groups, enabling subsequent cyclization to 2-acylindoles [1].

While traditional cross-coupling reactions (e.g., Suzuki-Miyaura) are not explicitly documented in the provided sources for 2,2′-methanone systems, Pd/C-mediated hydrogenation exemplifies palladium’s utility in post-synthetic modifications. This approach allows the incorporation of sensitive functional groups, such as amines and hydroxyls, which are incompatible with harsher deprotection methods.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

260.094963011 g/mol

Monoisotopic Mass

260.094963011 g/mol

Heavy Atom Count

20

Wikipedia

CHEMBL207483

Dates

Modify: 2023-07-26

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